molecular formula C12H12F2N2O2 B2390781 N-(1-cyano-1-methylethyl)-3-(difluoromethoxy)benzamide CAS No. 1275413-67-6

N-(1-cyano-1-methylethyl)-3-(difluoromethoxy)benzamide

Cat. No.: B2390781
CAS No.: 1275413-67-6
M. Wt: 254.237
InChI Key: QXCRRHAXJWCVSE-UHFFFAOYSA-N
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Description

N-(1-cyano-1-methylethyl)-3-(difluoromethoxy)benzamide: is a chemical compound with a complex structure that includes a benzamide core substituted with a cyano group, a methylethyl group, and a difluoromethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-cyano-1-methylethyl)-3-(difluoromethoxy)benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-(difluoromethoxy)benzoic acid with isobutyronitrile in the presence of a dehydrating agent to form the desired benzamide derivative. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N-(1-cyano-1-methylethyl)-3-(difluoromethoxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The cyano group can be oxidized to form amides or carboxylic acids under specific conditions.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed:

    Oxidation: Amides or carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted benzamides.

Scientific Research Applications

Chemistry: N-(1-cyano-1-methylethyl)-3-(difluoromethoxy)benzamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.

Biology: In biological research, this compound can be used to study the effects of cyano and difluoromethoxy groups on biological systems. It may serve as a probe to investigate enzyme interactions and metabolic pathways.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features may contribute to the design of drugs with specific biological activities.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of N-(1-cyano-1-methylethyl)-3-(difluoromethoxy)benzamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. The difluoromethoxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability. The benzamide core can interact with various biological receptors, modulating their activity and leading to specific physiological effects.

Comparison with Similar Compounds

  • N-(1-cyano-1-methylethyl)acetamide
  • N-(1-cyano-1-methylethyl)isobutyramide
  • N-(1-cyano-1-methylethyl)benzamide

Comparison: N-(1-cyano-1-methylethyl)-3-(difluoromethoxy)benzamide is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity. The difluoromethoxy group can influence the compound’s interaction with biological targets, potentially leading to enhanced or altered effects.

Properties

IUPAC Name

N-(2-cyanopropan-2-yl)-3-(difluoromethoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F2N2O2/c1-12(2,7-15)16-10(17)8-4-3-5-9(6-8)18-11(13)14/h3-6,11H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXCRRHAXJWCVSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)NC(=O)C1=CC(=CC=C1)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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